
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid
Overview
Description
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is a derivative of glycine, an amino acid. This compound is often used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl group is a common protecting group for amines, making this compound valuable in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction can be performed in various solvents, including acetonitrile and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of di-tert-butyl dicarbonate remains a standard method, with the reaction conditions optimized for higher yields and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the tert-butoxycarbonyl group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The benzyl group can be substituted under catalytic hydrogenation conditions using palladium on carbon.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Palladium on carbon, hydrogen gas.
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: The major product is the deprotected amino acid with the benzyl group removed.
Scientific Research Applications
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is widely used in scientific research, particularly in:
Chemistry: As a protected amino acid derivative in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid primarily involves the protection and deprotection of amino groups. The tert-butoxycarbonyl group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy-glycine: Another protected glycine derivative, but with a carbobenzoxy group instead of a tert-butoxycarbonyl group.
N-tert-Butoxycarbonyl-alanine: Similar in structure but derived from alanine instead of glycine.
Uniqueness
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is unique due to its combination of a benzyl group and a tert-butoxycarbonyl group, providing dual protection. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .
Biological Activity
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid (Boc-Gly-Bn) is a derivative of glycine, featuring a tert-butoxycarbonyl (Boc) protecting group and a benzyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly in the design of peptide-based therapeutics.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉NO₄
- CAS Number : 76315-01-0
- IUPAC Name : this compound
The presence of the Boc group provides stability and facilitates the synthesis of various derivatives, making it a valuable intermediate in organic synthesis and medicinal chemistry.
The biological activity of Boc-Gly-Bn primarily stems from its ability to act as a precursor for more complex peptides and biologically active compounds. The Boc group can be removed under mild acidic conditions, allowing for the formation of peptides that can interact with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of Boc-Gly-Bn exhibit antimicrobial properties. For instance, modifications to the benzyl group can enhance the compound's efficacy against various bacterial strains. A study showed that certain derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Boc-Gly-Bn has been explored for its potential anticancer activity. In vitro studies have demonstrated that certain peptide derivatives derived from Boc-Gly-Bn can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of Boc-Gly-Bn derivatives, researchers synthesized several compounds by modifying the benzyl group. The results indicated that some derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL against E. coli, showcasing their potential as antimicrobial agents .
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
Boc-Gly-Bn | 32 | 64 |
Derivative A | 16 | 32 |
Derivative B | 8 | 16 |
Case Study 2: Anticancer Activity
A series of peptide conjugates derived from Boc-Gly-Bn were tested for their anticancer properties. The study revealed that one specific derivative exhibited an IC₅₀ value of 25 µM against MCF-7 breast cancer cells, indicating promising anticancer activity. The mechanism was linked to increased expression of pro-apoptotic factors .
Synthesis and Derivative Development
The synthesis of Boc-Gly-Bn is relatively straightforward, often involving standard peptide coupling techniques. Researchers have utilized this compound as a building block for more complex peptide structures, which have shown enhanced biological activities compared to their parent compounds.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition properties of Boc-Gly-Bn derivatives. Specific compounds have been identified as inhibitors of methionyl-tRNA synthetase in Trypanosoma brucei, highlighting their potential as leads in developing treatments for diseases like African sleeping sickness .
Properties
IUPAC Name |
2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(10-12(16)17)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJQIUJKAQDRJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441164 | |
Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76315-01-0 | |
Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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